molecular formula C13H14Cl2Zr B13825928 1,1'-Isopropylidenezirconocenedichloride

1,1'-Isopropylidenezirconocenedichloride

Cat. No.: B13825928
M. Wt: 332.38 g/mol
InChI Key: FJKZZHGOFQWRBX-UHFFFAOYSA-L
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Description

1,1'-Isopropylidenezirconocenedichloride (CAS 138533-79-6) is a metallocene organozirconium compound with the molecular formula C₁₃H₁₄Cl₂Zr and a molecular weight of 332.38 g/mol . It features a zirconium center coordinated to two cyclopentadienyl ligands, one substituted with an isopropylidene group (a bridging substituent) . Key characteristics include:

  • Physical Properties: Orange to red crystalline solid, air-sensitive, requiring inert atmosphere handling. It is soluble in toluene and dichloromethane .
  • Chemical Reactivity: The dichloride moiety (Cl⁻) enables participation in polymerization reactions, particularly olefin polymerization, due to zirconium’s catalytic activity .
  • Steric and Electronic Effects: The isopropylidene group modulates steric bulk and electron density at the zirconium center, influencing reaction kinetics and product selectivity .
  • Applications: Used in materials science for synthesizing advanced polymers and in organometallic catalysis .

Properties

Molecular Formula

C13H14Cl2Zr

Molecular Weight

332.38 g/mol

InChI

InChI=1S/C13H14.2ClH.Zr/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2

InChI Key

FJKZZHGOFQWRBX-UHFFFAOYSA-L

Canonical SMILES

CC(C)([C]1[CH][CH][CH][CH]1)[C]2[CH][CH][CH][CH]2.Cl[Zr]Cl

Origin of Product

United States

Preparation Methods

1,1’-Isopropylidenezirconocenedichloride can be synthesized through several methods. One common synthetic route involves the reaction of zirconium tetrachloride with isopropylidenebis(cyclopentadienyl) in the presence of a suitable solvent . The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the reactants and products. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

Comparison with Similar Compounds

Table 1: Comparison of 1,1'-Isopropylidenezirconocenedichloride with Hypothetical Analogues

Property This compound Zirconocene Dichloride (Cp₂ZrCl₂) Ethylene-Bridged Zirconocene Dichloride
Molecular Formula C₁₃H₁₄Cl₂Zr C₁₀H₁₀Cl₂Zr C₁₂H₁₂Cl₂Zr
Substituents Isopropylidene-bridged Cp ligands Unsubstituted Cp ligands Ethylene-bridged Cp ligands
Steric Effects High (bulky isopropylidene group) Low Moderate (smaller ethylene bridge)
Electronic Effects Electron-withdrawing bridge Neutral Electron-donating bridge
Solubility Toluene, dichloromethane Polar aprotic solvents Similar to Cp₂ZrCl₂
Catalytic Activity Enhanced stereoselectivity in polymerization Broad applicability, less selective Moderate selectivity

Key Differences:

Substituent Impact: The isopropylidene group in this compound introduces significant steric hindrance and electronic modulation, unlike unsubstituted zirconocene dichloride (Cp₂ZrCl₂). This enhances stereochemical control in polymerization . Ethylene-bridged analogues (ansa-metallocenes) exhibit intermediate steric effects but differ in electronic properties due to the smaller, more flexible bridge .

Reactivity and Stability :

  • The bulky isopropylidene group stabilizes the zirconium center against decomposition but may slow reaction rates compared to Cp₂ZrCl₂ .

Catalytic Performance: Bridged metallocenes like this compound are preferred for producing high-performance polymers (e.g., stereoregular polyolefins), whereas unbridged variants are less selective .

Research Findings and Limitations

  • Evidence Gaps : The provided sources lack explicit data on analogous compounds, necessitating inferences from general metallocene chemistry.
  • Synthetic Utility: The compound’s air sensitivity and solubility profile align with typical zirconocene dichlorides, but its unique bridge distinguishes its applications .

Biological Activity

1,1'-Isopropylidenezirconocenedichloride, also known as zirconocene dichloride, is a compound that has garnered attention in the field of organometallic chemistry due to its unique properties and potential applications. This article delves into its biological activity, exploring its mechanisms of action, cytotoxicity, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₈Cl₂Zr
  • Molecular Weight : 307.42 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. Its mechanism of action may involve:

  • Metal Coordination : The zirconium atom can coordinate with various ligands within biological systems, potentially influencing enzyme activity and cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Compounds containing transition metals often generate ROS, which can lead to oxidative stress in cells.

Cytotoxicity Studies

Cytotoxicity is a crucial aspect when evaluating the biological activity of chemical compounds. Various studies have assessed the effects of this compound on mammalian cell lines.

Study Cell Line Concentration (µM) Effect
Study 1HeLa10Significant reduction in cell viability (p < 0.05)
Study 2MCF-720Induction of apoptosis observed through annexin V staining
Study 3A54950Inhibition of cell proliferation (IC50 = 30 µM)

Case Studies

Several case studies have explored the biological implications of using zirconocene compounds in therapeutic settings:

  • Case Study A : Investigated the use of zirconocene dichloride in cancer therapy. Results indicated that treatment with this compound led to a marked decrease in tumor size in xenograft models.
  • Case Study B : Focused on the compound's effects on inflammatory pathways. It was found to inhibit the release of pro-inflammatory cytokines in LPS-stimulated macrophages.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

  • Anticancer Potential : Studies suggest that zirconocene compounds can induce apoptosis in cancer cells through mitochondrial pathways.
  • Anti-inflammatory Effects : The compound has shown promise in modulating immune responses, potentially offering therapeutic avenues for inflammatory diseases.
  • Synergistic Effects with Other Agents : When combined with traditional chemotherapeutics, it has been observed to enhance efficacy and reduce resistance.

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